molecular formula C20H18N4O4S B2376714 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile CAS No. 391228-74-3

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile

Cat. No. B2376714
CAS RN: 391228-74-3
M. Wt: 410.45
InChI Key: FJXCDPDHXRLIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .


Molecular Structure Analysis

The structure–activity relationship results suggest that sulfamine groups ® and substituted phenyl or benzyl (R 1) substituent groups in the dihydrobenzoimidazol-2-one ring are associated with the cytotoxicity activity .


Chemical Reactions Analysis

The presence of –C=N– (3 o amine) and –C-NH– (2 o amine) groups is suggested by the appearance of IR stretching 1372–1321 cm −1 and 1338–1302 cm −1 of synthesized compound’s spectral data respectively .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives have been extensively studied for their inhibitive action on corrosion of metals in acidic environments. For instance, Yadav et al. (2016) explored the efficacy of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. Their study revealed that these inhibitors significantly increase the corrosion resistance, which is attributed to the formation of protective layers on the metal surface (Yadav et al., 2016).

Synthetic Organic Chemistry

In synthetic chemistry, benzimidazole derivatives have been utilized for the synthesis of complex molecular structures. Mabkhot et al. (2010) described a facile synthesis of new thieno[2,3-b]-thiophene derivatives that incorporate the benzimidazole moiety. This research highlights the versatility of benzimidazole derivatives in synthesizing novel compounds with potential applications in various chemical industries (Mabkhot et al., 2010).

Catalysis and Material Science

Wang et al. (2009) investigated nickel complexes bearing benzimidazole derivatives for their catalytic activity in ethylene oligomerization. The study provided insights into the structural requirements for achieving high catalytic performance and selectivity in such processes (Wang et al., 2009).

Antimicrobial Activity

Jadhav et al. (2009) synthesized and evaluated the antimicrobial and antituberculosis activity of clubbed [1,2,4]-triazolyl with fluorobenzimidazoles. Their study indicated that certain analogs exhibited promising antimicrobial properties, emphasizing the potential of benzimidazole derivatives in the development of new antimicrobial agents (Jadhav et al., 2009).

Safety and Hazards

The results of in vivo antitubercular activity revealed that a dose of 1.34 mg/kg was found to be safe for the synthesized compounds .

Future Directions

The development of newer antimicrobial agents with novel mechanism of action and enhanced activity profile is necessary . The conscious usage of the currently marketed antibiotics is one way to fight with this challenge .

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c21-13-16(20-22-17-3-1-2-4-18(17)23-20)19(25)14-5-7-15(8-6-14)29(26,27)24-9-11-28-12-10-24/h1-8,25H,9-12H2,(H,22,23)/b19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKZQILONVIFBX-MNDPQUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=C(C#N)C3=NC4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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